3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

Description

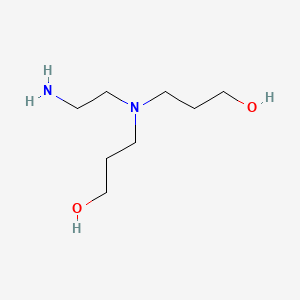

Structure

3D Structure

Properties

IUPAC Name |

3-[2-aminoethyl(3-hydroxypropyl)amino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2/c9-3-6-10(4-1-7-11)5-2-8-12/h11-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLUYEOBGUSDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCO)CCN)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 3,3 2 Aminoethyl Azanediyl Bis Propan 1 Ol

Retrosynthetic Analysis of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), the primary disconnections are made at the carbon-nitrogen bonds, leveraging well-established amine synthesis reactions.

The structure contains a central ethylenediamine (B42938) core linked to two propan-1-ol units at one of the nitrogen atoms. This suggests two primary retrosynthetic pathways:

Pathway A (Alkylation/Substitution): Disconnecting the two N-(CH2)3 bonds points to N-(2-aminoethyl)propane-1,3-diamine (not a common starting material) or more fundamentally, ethylenediamine, and a three-carbon electrophile. A more logical disconnection at the tertiary nitrogen suggests a reaction between N-(2-aminoethyl)amine (ethylenediamine) and two equivalents of a C3 electrophilic synthon, such as 3-halopropan-1-ol.

Pathway B (Reductive Amination): Disconnecting the bonds adjacent to the tertiary nitrogen with the view of a reductive amination strategy suggests N-(2-aminoethyl)amine and two equivalents of a three-carbon carbonyl compound, such as 3-hydroxypropanal (B37111). This approach builds the C-N bonds through the formation and subsequent reduction of an imine intermediate.

These analyses lead to the identification of key precursors, which are generally commercially available or can be synthesized through straightforward methods.

| Retrosynthetic Pathway | Key Disconnection | Proposed Precursors (Starting Materials) |

| Pathway A | C-N Bond (Nucleophilic Substitution) | N-(2-aminoethyl)amine (Ethylenediamine) + 3-Halo-1-propanol (e.g., 3-Chloro-1-propanol) |

| Pathway B | C-N Bond (Reductive Amination) | N-(2-aminoethyl)amine (Ethylenediamine) + 3-Hydroxypropanal or its synthetic equivalent |

Classical Synthetic Routes to 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) and Related Amines

Classical synthetic methods provide robust and well-documented pathways for the formation of amines like 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol). These routes primarily involve reductive amination and nucleophilic substitution.

Reductive Amination Strategies for 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) Formation

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This process occurs between a carbonyl compound (an aldehyde or ketone) and an amine in the presence of a reducing agent, typically under neutral or weakly acidic conditions. wikipedia.org The synthesis of the target molecule via this route would involve the reaction of N-(2-aminoethyl)amine with two equivalents of 3-hydroxypropanal.

The mechanism proceeds in two main steps:

Imine Formation: The nucleophilic amine attacks the carbonyl carbon of 3-hydroxypropanal to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine (or Schiff base).

Reduction: The imine intermediate is then reduced to the final amine product. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial aldehyde.

A related strategy, known as the "hydrogen-borrowing" or "hydrogen-transfer" mechanism, allows for the use of alcohols directly. mdpi.comresearchgate.net In this approach, a catalyst temporarily oxidizes an alcohol (like propan-1,3-diol) to the corresponding aldehyde in situ, which then undergoes reductive amination with the amine. mdpi.comresearchgate.net The hydrogen "borrowed" for the oxidation is then used for the final reduction step.

Nucleophilic Substitution Approaches in the Synthesis of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) Precursors

Nucleophilic substitution is a fundamental reaction in which a nucleophile (in this case, an amine) displaces a leaving group on an electrophilic substrate. The synthesis of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) can be achieved by the N-alkylation of N-(2-aminoethyl)amine with two equivalents of a 3-halopropanol, such as 3-chloro-1-propanol.

A procedure analogous to the synthesis of N,N-bis(3-hydroxypropyl)methylamine can be envisioned. prepchem.com The reaction involves heating the amine with 3-chloro-1-propanol. prepchem.com A base, such as sodium hydroxide (B78521), is typically added slowly to neutralize the hydrochloric acid formed during the reaction, maintaining a pH that favors the nucleophilicity of the amine and drives the reaction to completion. prepchem.com

Comparison of Classical Synthetic Routes

| Method | Reactants | Key Features & Conditions | Advantages | Disadvantages |

| Reductive Amination | Amine + Aldehyde/Ketone | Presence of a reducing agent (e.g., NaBH3CN); neutral/acidic pH. wikipedia.org | High selectivity; can be performed as a one-pot reaction. wikipedia.org | Aldehyde precursors can be unstable; requires stoichiometric reducing agents. frontiersin.org |

| Nucleophilic Substitution | Amine + Alkyl Halide | Requires a base to neutralize acid byproduct; often requires heating. prepchem.com | Utilizes common and inexpensive starting materials. | Potential for over-alkylation; formation of salt byproducts. |

Alkylation Reactions in the Functionalization of Amine and Hydroxyl Centers within Related Structures

Once the core structure is formed, the primary amine and the two terminal hydroxyl groups are available for further functionalization through alkylation. Catalytic N-alkylation of amines using alcohols is an increasingly popular method due to its efficiency and atom economy. acs.orgresearchgate.net This reaction can be catalyzed by various heterogeneous catalysts, including those based on non-noble metals like titanium hydroxide. acs.orgresearchgate.net The mechanism often involves the dehydration of the alcohol to an ether, followed by C-O bond cleavage by the amine. acs.org

The hydroxyl groups can also be alkylated to form ethers, though this typically requires stronger conditions, such as using sodium hydride to deprotonate the alcohol, followed by reaction with an alkyl halide (Williamson ether synthesis). The relative reactivity of the amine and hydroxyl groups allows for selective functionalization, often by controlling the reaction pH or by using specific catalysts.

Advanced Synthetic Protocols and Catalytic Transformations

To overcome the limitations of classical methods, such as the need for stoichiometric reagents or the potential for side reactions, advanced protocols involving protecting groups and specialized catalysts are employed.

Exploration of Protecting Group Strategies in the Synthesis of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) and its Derivatives

The target molecule possesses three distinct functional groups: a primary amine, a tertiary amine, and two primary alcohols. In complex, multi-step syntheses, it is often necessary to temporarily block, or "protect," one or more of these groups to prevent them from participating in undesired side reactions. organic-chemistry.orgnih.gov

A protecting group must be easy to install, stable under the desired reaction conditions, and easy to remove cleanly without affecting the rest of the molecule. ucoz.com

Amine Protection: The primary amine is more nucleophilic than the hydroxyl groups and can be selectively protected. Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc2O) and removed with strong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com

Cbz (carboxybenzyl): Installed using benzyl (B1604629) chloroformate and removed by catalytic hydrogenation. masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions, often with piperidine. organic-chemistry.orgmasterorganicchemistry.com

Hydroxyl Protection: The two primary alcohol groups can be protected, commonly as silyl (B83357) ethers.

TMS (trimethylsilyl): Installed using trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base. It is easily removed with mild acid or fluoride (B91410) sources. ucoz.com

TBDMS (tert-butyldimethylsilyl): More stable than TMS, it is installed using TBDMSCl and removed with fluoride ions (e.g., TBAF).

The use of an orthogonal protecting group strategy is particularly powerful. organic-chemistry.org This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. For instance, one could protect the primary amine with a Boc group and the hydroxyls with TBDMS groups. The Boc group could be removed with acid, leaving the TBDMS groups intact for a subsequent reaction at the amine. Later, the TBDMS groups could be removed with fluoride to expose the hydroxyls for further modification. This level of control is essential for the synthesis of complex derivatives.

Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Amine | Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) organic-chemistry.org |

| Hydroxyl | Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild Acid or Fluoride (TBAF) ucoz.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS chloride (TBDMSCl) | Fluoride (TBAF) |

Multi-Stage Synthetic Sequences Towards Complex Analogues of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

The construction of complex analogues of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) often involves multi-step synthetic sequences that allow for the introduction of diverse functional groups and structural modifications. A common strategy begins with the functionalization of a core amine, followed by the extension of the propan-1-ol side chains.

One versatile approach involves a bottom-up branching synthesis, where cyclization precursors containing multiple reactive sites are prepared. A toolkit of cyclization reactions can then be employed to generate a library of structurally diverse molecular scaffolds. This methodology allows for the creation of compounds with varied shapes and functionalities, which are useful in lead-oriented synthesis for drug discovery.

Another strategy, termed a 'stitching' annulation, utilizes syn-selective C-H arylation of cyclic or bicyclic amines to produce a set of arylated intermediates. These intermediates can then undergo a variety of cyclization reactions to generate a second library of diverse scaffolds. This high-throughput approach facilitates the rapid preparation of a wide range of chemical probes.

A common synthetic pathway to N-substituted bis(3-hydroxypropyl)amines involves a two-step process. The first step is the bis-conjugate addition of an alkylamine to acrylonitrile, followed by the catalytic hydrogenation of the resulting N-alkylbis(cyanoethyl)amine. This method has been shown to be efficient, requiring no chromatographic purification and proceeding in nearly quantitative yield under relatively low-pressure hydrogenation conditions with Raney nickel as the catalyst.

For instance, the synthesis of N,N-bis(3-hydroxypropyl)methylamine can be achieved by reacting N-(3-hydroxypropyl)methylamine with 3-chloro-1-propanol. The reaction is typically carried out under reflux in an aqueous solution, with the pH maintained between 8 and 9 by the slow addition of a sodium hydroxide solution.

The following table summarizes a selection of synthetic transformations used in the multi-stage synthesis of complex analogues:

| Starting Material | Reagent(s) | Product | Reaction Type |

| Alkylamine | Acrylonitrile | N-Alkylbis(cyanoethyl)amine | Michael Addition |

| N-Alkylbis(cyanoethyl)amine | H₂, Raney Nickel | N-Alkylbis(3-aminopropyl)amine | Catalytic Hydrogenation |

| N-(3-hydroxypropyl)methylamine | 3-Chloro-1-propanol, NaOH | N,N-bis(3-hydroxypropyl)methylamine | Nucleophilic Substitution |

Stereoselective Synthesis Approaches for Chiral Analogs of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

The development of stereoselective methods to produce chiral analogs of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity and material properties. Asymmetric synthesis of chiral amines and amino alcohols often relies on the use of chiral catalysts, auxiliaries, or substrates to control the stereochemical outcome of the reaction.

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. This approach has been successfully applied on an industrial scale and involves the use of chiral metal complexes, often based on iridium or rhodium, to achieve high enantioselectivity. The design of modular chiral ligands allows for the fine-tuning of the catalyst's properties to achieve optimal activity and selectivity for a given substrate.

Another powerful strategy is the "hydrogen borrowing" or "hydrogen transfer" amination of alcohols. In this process, a catalyst, typically a transition metal complex, temporarily oxidizes an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. The same catalyst then reduces the imine to the corresponding chiral amine. This method is highly atom-economical, with water being the only byproduct. The stereoselectivity can be controlled by using a chiral catalyst.

The diastereoselective addition of nucleophiles to chiral imines, such as N-tert-sulfinyl imines, is another well-established method for creating chiral amines. The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the imine and thereby controlling the configuration of the newly formed stereocenter.

For the synthesis of chiral amino alcohols, asymmetric transfer hydrogenation of unprotected α-ketoamines has proven to be a facile and highly enantioselective one-step process. This method utilizes a chiral ruthenium catalyst and has been successfully applied to the synthesis of various 1,2-amino alcohol-containing drug molecules.

The following table provides an overview of key stereoselective synthesis approaches:

| Method | Substrate | Catalyst/Auxiliary | Product | Key Feature |

| Asymmetric Hydrogenation | Prochiral Imine | Chiral Iridium or Rhodium Complex | Chiral Amine | High enantioselectivity |

| Asymmetric Hydrogen Borrowing | Alcohol and Amine | Chiral Transition Metal Complex | Chiral Amine | Atom-economical |

| Diastereoselective Addition | Chiral N-tert-sulfinyl Imine | Organometallic Nucleophile | Chiral Amine | Substrate-controlled stereoselectivity |

| Asymmetric Transfer Hydrogenation | α-Ketoamine | Chiral Ruthenium Complex | Chiral Amino Alcohol | High enantioselectivity |

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The synthesis of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) and its analogs often involves cyanoethylation followed by reduction, or nucleophilic substitution reactions.

Cyanoethylation: This reaction involves the addition of a protic nucleophile, such as an amine, to acrylonitrile. Acrylonitrile acts as a Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the double bond. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity. The nucleophile then attacks the β-carbon of the acrylonitrile, followed by protonation of the resulting carbanion to yield the cyanoethylated product. The mechanism is a classic example of a Michael addition.

Reduction of Nitriles: The nitrile groups of the cyanoethylated intermediate are subsequently reduced to primary amines. A common method for this transformation is catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon. The reaction proceeds through the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. This process typically forms an imine intermediate, which is then further hydrogenated to the corresponding amine.

Nucleophilic Substitution: In syntheses involving reagents like 3-chloro-1-propanol, the reaction proceeds via a nucleophilic substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Hydrogen Borrowing Mechanism: In the asymmetric amination of alcohols, the mechanism involves a series of steps catalyzed by a transition metal complex. Initially, the alcohol coordinates to the metal center and undergoes β-hydride elimination to form a metal-hydride species and a ketone or aldehyde intermediate. The ketone or aldehyde then condenses with an amine to form an imine. Finally, the metal-hydride species reduces the imine to the chiral amine, regenerating the active catalyst. The stereoselectivity is determined by the chiral environment provided by the ligands on the metal catalyst during the reduction step.

Molecular and Electronic Structure Investigations of 3,3 2 Aminoethyl Azanediyl Bis Propan 1 Ol

Advanced Spectroscopic Characterization Techniques

Extensive searches for scholarly articles, patents, and technical reports pertaining to "3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)" yielded no specific results for any of the outlined subsections. While general methodologies for DFT calculations, conformational analysis, spectroscopic prediction, molecular dynamics, and NMR spectroscopy are well-established and widely published for other compounds, their application to this particular molecule has not been documented in accessible scientific literature.

Without primary research data, any attempt to create content for the requested sections would be purely speculative and would not meet the required standards of scientific accuracy and thoroughness. The generation of data tables with research findings is impossible without the underlying research.

This lack of available information highlights a potential area for future research. The scientific community has not yet directed its focus towards the detailed computational and spectroscopic analysis of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol). Until such studies are conducted and published, a comprehensive and scientifically rigorous article on these specific aspects of the compound cannot be written.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. For 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), these spectroscopic methods provide a characteristic fingerprint based on the vibrations of its specific functional groups, including hydroxyl (-OH), primary amine (-NH2), tertiary amine (-N-), and alkyl (C-H, C-C, C-N, C-O) groups.

The IR spectrum of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is expected to be dominated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two primary alcohol groups. The broadness of this peak is a result of intermolecular and intramolecular hydrogen bonding. docbrown.info The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct, albeit weaker, bands in the 3400-3300 cm⁻¹ region.

The C-H stretching vibrations of the methylene (-CH2-) groups in the ethyl and propyl chains will produce sharp peaks between 3000 and 2850 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, will contain a complex series of peaks corresponding to various bending and stretching vibrations. Key absorptions include the N-H bending (scissoring) of the primary amine around 1650-1580 cm⁻¹, C-O stretching vibrations for the primary alcohols at approximately 1050 cm⁻¹, and C-N stretching vibrations for the primary and tertiary amines in the 1250-1020 cm⁻¹ range. researchgate.net

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the hydrocarbon backbone of the molecule should produce strong C-H stretching and bending signals. Symmetric vibrations, in particular, tend to be strong in Raman spectra, offering a detailed view of the carbon skeleton's vibrational modes.

Interactive Table: Expected Vibrational Modes for 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 (Broad, Strong) | Weak | The broadness in IR is due to hydrogen bonding. docbrown.info |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | 3400 - 3300 (Two bands, Medium-Weak) | Medium | Often appears as a doublet for -NH2 groups. |

| C-H (Alkyl) | Stretching | 3000 - 2850 (Strong) | Strong | Characteristic of sp³ hybridized carbon atoms. |

| N-H (Primary Amine) | Bending (Scissoring) | 1650 - 1580 (Medium) | Weak | A key indicator for primary amines. |

| C-H (Alkyl) | Bending (Scissoring/Wagging) | 1470 - 1350 (Variable) | Medium | Contributes to the fingerprint region. |

| C-N (Amine) | Stretching | 1250 - 1020 (Medium) | Medium-Strong | Involves both tertiary and primary amine C-N bonds. |

| C-O (Primary Alcohol) | Stretching | ~1050 (Strong) | Medium | A strong, characteristic band for primary alcohols. docbrown.info |

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS, APCI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) (molar mass: 176.26 g/mol ), various MS techniques can be employed.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C8H20N2O2). Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited for this polar, non-volatile molecule. In positive-ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 177.27.

Under higher energy conditions, such as those in Electron Ionization (EI) or through collision-induced dissociation (CID) in tandem MS (MS/MS), the molecule undergoes characteristic fragmentation. The presence of multiple functional groups (two alcohols, a primary amine, and a tertiary amine) offers several predictable fragmentation pathways. The Nitrogen Rule is applicable here; since the molecule contains two nitrogen atoms, its molecular ion peak will have an even m/z value of 176. libretexts.org

Key fragmentation mechanisms include:

Alpha-Cleavage: This is a dominant pathway for both amines and alcohols. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to a nitrogen or oxygen atom results in the formation of a stable, resonance-stabilized cation. The most favorable alpha-cleavage in aliphatic amines typically involves the loss of the largest possible alkyl radical.

Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common fragmentation route. For this compound, the elimination of a water molecule (H2O, 18 Da) from the propanol (B110389) side chains is highly probable, leading to a fragment ion at m/z 158. The loss of ammonia (NH3, 17 Da) from the primary amine terminus is also possible.

Interactive Table: Predicted Mass Spectrometry Fragments for 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

| m/z (Predicted) | Possible Ion Structure | Fragmentation Pathway |

| 176 | [C8H20N2O2]⁺• | Molecular Ion (M⁺•) |

| 158 | [C8H18N2O]⁺• | Loss of H2O |

| 145 | [C7H17N2O]⁺ | Alpha-cleavage: Loss of •CH2OH |

| 131 | [C6H15N2O]⁺ | Alpha-cleavage: Loss of •CH2CH2OH |

| 116 | [C6H14N2]⁺ | Alpha-cleavage next to tertiary N: Loss of •CH2CH2OH and subsequent rearrangement |

| 101 | [C5H13N2]⁺ | Alpha-cleavage next to tertiary N: Loss of •CH2CH2CH2OH |

| 74 | [C3H8NO]⁺ | Cleavage of ethylenediamine (B42938) backbone |

| 44 | [C2H6N]⁺ | Alpha-cleavage next to primary N: Loss of •CH2N(CH2CH2CH2OH)2 |

| 30 | [CH4N]⁺ | Alpha-cleavage resulting in [CH2=NH2]⁺ |

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction Studies of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) and its Salts

An SCXRD study would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice. The flexible alkyl chains would allow the molecule to adopt a conformation that maximizes favorable intermolecular interactions. The most significant of these interactions would be an extensive network of hydrogen bonds. The molecule possesses five hydrogen bond donors (two O-H groups and one N-H2 group) and four potential hydrogen bond acceptors (two oxygen atoms and two nitrogen atoms).

This functionality suggests that the crystal packing would be dominated by a complex three-dimensional hydrogen-bonding network. The types of hydrogen bonds expected include:

O-H···N: Strong interactions between the alcohol hydroxyl groups and the nitrogen atoms of neighboring molecules.

N-H···O: Interactions between the primary amine N-H groups and the oxygen atoms of the hydroxyl groups.

O-H···O: Interactions between the hydroxyl groups of adjacent molecules.

N-H···N: Interactions between the primary amine of one molecule and a nitrogen atom of another.

In the crystal structures of related amino alcohols and polyamines, such as salts of EDTA with Tris(hydroxymethyl)aminomethane, similar extensive hydrogen-bonding networks are observed to dictate the crystal packing. nih.gov The formation of salts, for example by protonating the amine groups with a suitable acid, would introduce counter-ions and further modify the hydrogen-bonding patterns, potentially leading to different crystalline arrangements with unique physical properties.

Interactive Table: Potential Hydrogen Bonds in the Crystal Structure

| Donor Group | Acceptor Atom | Type of Interaction | Expected Role in Crystal Packing |

| O-H (Alcohol) | O (Alcohol) | Intermolecular | Formation of chains or sheets |

| O-H (Alcohol) | N (Primary Amine) | Intermolecular | Strong linkage between molecules |

| O-H (Alcohol) | N (Tertiary Amine) | Intermolecular | Strong linkage between molecules |

| N-H (Primary Amine) | O (Alcohol) | Intermolecular | Cross-linking of molecules |

| N-H (Primary Amine) | N (Primary/Tertiary) | Intermolecular | Cross-linking of molecules |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a rapid, non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides a unique "fingerprint" of a specific crystalline phase based on the diffraction of X-rays by the planes of atoms in the crystal lattice.

For 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), PXRD would be instrumental in routine identification, quality control, and the study of polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystalline form or phase. Different polymorphs of the same compound have the same chemical composition but different internal crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability.

Given the molecule's conformational flexibility and its capacity for extensive and varied hydrogen bonding, the existence of polymorphs is highly probable. Different crystallization conditions (e.g., solvent, temperature, rate of cooling) could favor different hydrogen-bonding motifs, leading to distinct crystal packing arrangements. Each of these polymorphs would produce a unique PXRD pattern.

A typical PXRD analysis would involve exposing a powdered sample of the compound to a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would consist of a series of peaks at characteristic angles. These peak positions are determined by the dimensions of the unit cell, while their intensities are related to the arrangement of atoms within the cell. By comparing the PXRD pattern of a new batch to a reference pattern, one can confirm phase identity and purity. Furthermore, the presence of new or shifted peaks could indicate the formation of a new polymorph or a salt.

Coordination Chemistry and Metal Complexation with 3,3 2 Aminoethyl Azanediyl Bis Propan 1 Ol

Ligand Design Principles and Coordination Modes of Analogs of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

The design of polydentate ligands like N,N'-bis(2-hydroxyethyl)ethylenediamine (BHEEN) is centered around a flexible ethylenediamine (B42938) core, which provides two nitrogen donor atoms crucial for forming stable chelate rings with metal ions. smolecule.com The presence of hydroxyethyl (B10761427) arms introduces additional oxygen donor sites, enhancing the ligand's coordination capabilities. smolecule.com

Polydentate Chelation Capabilities via Amine and Hydroxyl Donor Sites

The N,N'-bis(2-hydroxyethyl)ethylenediamine (BHEEN) ligand and similar structures can act as multidentate ligands. researchgate.net Coordination primarily occurs through the nitrogen atoms of the ethylenediamine backbone. nih.gov However, the hydroxyl groups on the pendant arms can also participate in coordination, leading to various possible binding modes. For instance, in some complexes, the hydroxyl groups may remain uncoordinated, while in others they can bind to the metal center, leading to a higher coordination number. nih.gov The flexibility of the hydroxyalkyl arms allows the ligand to adapt to the preferred coordination geometry of different metal ions.

In the case of a Zn(II) complex with BHEEN, each ligand coordinates through its two nitrogen donors, resulting in a distorted tetrahedral geometry around the metal center. nih.gov The hydroxyl groups in this particular complex are not directly bonded to the metal but are involved in hydrogen bonding with counter-ions. nih.gov Conversely, in a dimeric Cd(II) complex, one hydroxyl group from each BHEEN ligand is coordinated to a metal center. nih.gov This demonstrates the versatility of the ligand's coordination behavior.

Exploration of Isomeric Forms and Their Coordination Potential

While specific research on the isomers of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is unavailable, the coordination of analogous ligands like ethylenediamine to metal centers is well-known to result in chiral structures. For example, tris(ethylenediamine) complexes of various metals can exist as enantiomers. mdpi.com In the solid state, complexes of BHEEN with Zn(II) have been found to contain a racemic mixture of bis-trans-R,R and bis-trans-S,S isomers, where the two hydroxyethyl arms of each ligand are in a trans configuration relative to each other. nih.gov The specific isomeric forms that are stable in solution and their relative coordination potentials would depend on the metal ion and the reaction conditions.

Formation and Characterization of Metal Complexes with Analogous Ligands

The ability of N,N'-bis(hydroxyalkyl)ethylenediamine ligands to form complexes with a variety of metal ions has been investigated, revealing a range of coordination numbers and geometries.

Complexation Studies with Transition Metals (e.g., Fe(III), Ni(II), Cu(II), Mn(II), Co(II), Zn(II))

Research on ligands analogous to 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has demonstrated their ability to form stable complexes with several first-row transition metals.

Fe(III): While specific studies on the title ligand are absent, Fe(III) complexes with other polydentate amino-alcohol ligands have been synthesized and characterized. These complexes often exhibit a high-spin state and can adopt six-coordinate geometries. nih.govnih.gov The coordination environment is typically composed of nitrogen and oxygen donor atoms from the ligand. nih.gov

Ni(II): Nickel(II) readily forms complexes with BHEEN. researchgate.net These complexes can exhibit octahedral geometry, with the ligand coordinating through its nitrogen and oxygen atoms. smolecule.com

Cu(II): Copper(II) complexes with BHEEN and similar ligands have been studied. The coordination geometry around the Cu(II) ion is often distorted octahedral. researchgate.net

Mn(II): While direct studies with the title ligand are not available, Mn(II) is known to form complexes with various tetradentate N2O2 Schiff-base ligands, which are structurally related. These complexes can be monomeric or polymeric. rsc.org

Co(II): Cobalt(II) forms complexes with ethylenediamine, and it is expected to form stable complexes with its N,N'-bis(hydroxyalkyl) derivatives. These complexes can be prepared from cobalt(II) salts and the ligand in an appropriate solvent. biointerfaceresearch.com

Zn(II): As previously mentioned, Zn(II) forms a complex with BHEEN, [Zn(BHEEN)2]Cl2, where the ligand coordinates in a bidentate fashion through its nitrogen atoms, resulting in a distorted tetrahedral geometry. nih.gov

Complexation with Lanthanide and Other f-Block Metal Ions

There is limited information on the complexation of simple N,N'-bis(hydroxyalkyl)ethylenediamines with lanthanides. However, studies on a related ligand, N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), show that it forms stable complexes with light lanthanides such as La(III), Nd(III), and Eu(III). researchgate.net In these complexes, the hydroxyl group of the ligand is coordinated to the metal ion. researchgate.net This suggests that 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) could also potentially coordinate to lanthanide ions through its nitrogen and oxygen donor atoms.

Potentiometric and Spectrophotometric Investigations of Metal-Ligand Equilibria and Formation Constants

Potentiometric and spectrophotometric techniques are crucial for determining the stability of metal complexes in solution. For analogous N,N'-bis(hydroxyalkyl)ethylenediamine ligands, such studies have been conducted.

Potentiometric titrations of N,N'-bis(4-hydroxyacetophenone) ethylenediamine with various transition metal ions, including Cu(II), Ni(II), Co(II), Fe(III), and Mn(II), have been used to determine the stability constants of the resulting complexes. researchgate.net The order of stability of these complexes was found to follow the Irving-Williams series. researchgate.net

For the simpler analog, N,N'-bis(2-hydroxyethyl)amino-2-hydroxypropanesulfonic acid (DIPSO), global stability constants for its complexes with copper(II) have been determined using pH and pCu ion-selective electrode measurements. nih.gov

The following table presents stability constants for Cu(II) and Ni(II) complexes with tetraamides of EDTA, which share the ethylenediamine backbone and have oxygen donor groups, providing an indication of the expected stability for similar ligands.

| Metal Ion | Ligand Species | Log β |

|---|---|---|

| Cu(II) | [CuL]2+ | 6.82 |

| Cu(II) | [CuLH-1]+ | 0.22 |

| Cu(II) | CuLH-2 | -7.86 |

| Ni(II) | [NiL]2+ | 6.44 |

| Ni(II) | [NiLH-1]+ | -2.32 |

| Ni(II) | NiLH-2 | -12.46 |

Data for the tetraamide of EDTA at 25 °C (I = 0.2 M KCl) psu.edu

Supramolecular Assembly and Coordination Polymers

Investigation of Intermolecular Interactions within Supramolecular Frameworks

Without primary research data on the synthesis and characterization of metal complexes involving this particular ligand, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Catalytic Applications of 3,3 2 Aminoethyl Azanediyl Bis Propan 1 Ol and Its Derivatives

Role as an Organic Catalyst or Organocatalytic Component

The presence of amine functionalities in 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) allows it to function as an organic catalyst, primarily by leveraging its basic properties.

The nitrogen atoms in 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) possess lone pairs of electrons, enabling them to act as Brønsted-Lowry bases by accepting protons. This capability is analogous to that of other hindered amines, such as N,N-diisopropylethylamine (DIPEA), which are widely used as non-nucleophilic bases in organic synthesis. wikipedia.orgchemicalbook.com These bases are crucial for scavenging protons generated in reactions, thereby driving equilibria forward or preventing unwanted side reactions.

In a similar vein, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) can be employed as a proton scavenger. Its utility is particularly relevant in reactions where a mild, organic-soluble base is required. For instance, in palladium-catalyzed reactions like intermolecular allylic C-H amination, a Brønsted base is essential for activating the nucleophile. nih.gov While specific studies extensively detailing the use of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) in this exact role are not widely documented, its structural features suggest high potential. The steric bulk around the tertiary amine, provided by the two propan-1-ol substituents, can modulate its nucleophilicity, a desirable trait for a base in many catalytic transformations.

Table 1: Comparison of Amine Bases in Organic Catalysis

| Feature | 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) | N,N-Diisopropylethylamine (DIPEA) | Triethylamine |

|---|---|---|---|

| Type | Primary & Tertiary Amine, Diol | Tertiary Amine | Tertiary Amine |

| Key Property | Brønsted Base, Potential H-bonding | Sterically Hindered Brønsted Base | Brønsted Base |

| Common Use | Potential Proton Scavenger | Non-nucleophilic base in couplings, C-H activation nih.gov | General-purpose organic base |

| Solubility | Soluble in polar organic solvents and water | Soluble in organic solvents, low water solubility | Soluble in organic solvents |

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or ligands. The parent molecule, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), is achiral. However, optically active analogs can be synthesized to serve as chiral organocatalysts or as ligands for asymmetric metal-mediated catalysis.

The synthesis of such chiral derivatives can be envisioned by starting with enantiomerically pure building blocks. For example, replacing the propanol (B110389) arms with chiral backbones derived from optically active amino alcohols would introduce stereogenic centers. While the literature on the specific application of chiral analogs of this compound is limited, the principle is well-established in the design of other chiral ligands and catalysts. mdpi.comrsc.org These chiral derivatives could potentially be effective in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and enantioselective protonations. The combination of chiral centers with the existing amine and alcohol functionalities could create a well-defined chiral pocket, facilitating stereoselective bond formation. uni-pannon.huuni-pannon.hu

Metal-Complex-Mediated Catalysis

The true versatility of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is realized when it acts as a ligand for transition metal ions. As a tetradentate ligand, it can coordinate to a metal center through its three nitrogen atoms and, depending on the conditions and metal ion, one or both of its hydroxyl groups, forming stable chelate complexes.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. wiley.comwiley.com Metal complexes of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) are well-suited for such applications. The tripodal-like geometry that the ligand can adopt around a metal center provides both stability and open coordination sites for substrate binding and activation.

These complexes have potential applications in various catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, iron complexes are increasingly studied for selective reductions due to the metal's low cost and toxicity. rsc.org Similarly, palladium and nickel complexes are workhorses in cross-coupling and related transformations. rsc.org The electronic and steric properties of the 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) ligand can be fine-tuned by modifying its backbone, influencing the reactivity and selectivity of the metal catalyst.

A major advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.gov The hydroxyl groups of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) provide convenient handles for its immobilization onto solid supports such as silica, alumina, or polymers.

The ligand or its pre-formed metal complex can be covalently attached to the support. This process creates a solid-supported catalyst that can be used in fixed-bed reactors or easily filtered from a batch reaction. This approach combines the high activity and selectivity often associated with homogeneous catalysts with the practical benefits of heterogeneous systems. Potential applications include continuous flow processes and the synthesis of fine chemicals where catalyst contamination of the product must be minimized.

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Metal complexes of polydentate amine ligands are known to be effective catalysts for the disproportionation (decomposition) of hydrogen peroxide (H₂O₂) into water and oxygen. This reaction is relevant for both industrial applications and as a model for the activity of catalase enzymes.

Studies on copper(II) complexes with various amine and peptide ligands provide insight into the likely mechanism. nih.govnih.govresearchgate.netresearchgate.net The catalytic cycle for H₂O₂ disproportionation mediated by a copper complex of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is proposed to involve a redox-active metal center.

A plausible mechanism involves the following steps:

Coordination: A hydrogen peroxide molecule coordinates to the Cu(II) center of the complex.

Redox Reaction: An intramolecular electron transfer occurs, reducing the copper from Cu(II) to Cu(I) and generating a hydroperoxyl radical (HO₂•) or superoxide (B77818) radical (O₂⁻•).

Second H₂O₂ Molecule: The reduced Cu(I) complex then reacts with a second molecule of hydrogen peroxide.

Oxidation and Product Formation: The copper is re-oxidized to Cu(II), regenerating the catalyst and producing water. The radicals generated in the cycle react to form molecular oxygen.

This proposed cycle is often referred to as a "Fenton-like" mechanism. researchgate.net Kinetic studies on similar systems show that the reaction rate is typically dependent on the concentrations of both the catalyst and hydrogen peroxide, as well as the pH of the solution. nih.govresearchgate.net Electron spin resonance (ESR) spectroscopy has been used in related systems to detect the involvement of the Cu(II)/Cu(I) redox pair. nih.govresearchgate.net

(Note: L represents the 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) ligand. This is a simplified, representative mechanism based on related systems.)

Turnover Frequencies and Catalytic Efficiency Studies

The catalytic efficiency of metal complexes derived from 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) and structurally related ligands is a critical area of research, with significant implications for their practical application in various chemical transformations. The turnover frequency (TOF) and turnover number (TON) are key metrics used to quantify this efficiency. While specific TOF and TON data for catalysts based exclusively on 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) are not extensively detailed in publicly available literature, studies on analogous systems, particularly those involving amino-alcohol and amine-bis(phenolate) ligands, provide valuable insights into the factors influencing their catalytic performance. Research in this area often focuses on polymerization reactions and other catalytic C-N bond formations.

Ring-Opening Polymerization of Lactide

Aluminum complexes supported by amine-bis(phenolate) ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer. The structure of the ligand, particularly the nature of the donor arm, has a significant impact on the catalytic activity. For instance, in a study of aluminum-based amine-bis(phenolate) complexes, variations in the pendant donor arm were shown to influence the degree of polymerization. It was observed that a complex lacking a coordinating amine pendant donor exhibited greater activity, which was attributed to a more available coordination sphere for the incoming lactide monomer. ed.ac.uk

While specific turnover frequencies were not reported in this particular study, the data on conversion rates and molecular weight distributions indicate a controlled polymerization process, which is a hallmark of an efficient catalytic system. ed.ac.uk In related research on amidinate aluminum complexes for rac-lactide ROP, the electronic and steric characteristics of the ancillary ligands were found to significantly influence the polymerization performance. The introduction of electron-withdrawing substituents on the ligand framework led to a notable increase in catalytic activity. rsc.org

Table 1: Ring-Opening Polymerization of rac-Lactide with Aluminum Amine-bis(phenolate) Catalysts

| Catalyst | [M]/[Al] Ratio | Conversion (%) | M_n (g/mol) | PDI |

|---|---|---|---|---|

| 3a | 100 | 85 | 14,800 | 1.15 |

| 3b | 100 | 82 | 14,300 | 1.18 |

| 3c | 100 | 95 | 16,500 | 1.12 |

Data derived from studies on analogous amine-bis(phenolate) aluminum complexes. M_n = Number-average molecular weight; PDI = Polydispersity index.

Iron-Catalyzed C-H Amination

In the field of C-N bond formation, iron catalysts have gained attention due to the metal's low cost and low toxicity. An iron complex, Fe(HMDS)₂, has been reported as a highly efficient catalyst for intramolecular C-H amination. This catalyst demonstrated unprecedented turnover frequencies, reaching up to 110 h⁻¹. nih.gov This high efficiency was achieved without the need for additives, which is a significant advantage in catalytic processes. The study highlighted that the simplicity of the catalyst's ligand design was a key factor in its high performance and robustness, achieving up to 180 turnovers. nih.gov

Further research into iron-based catalysts for asymmetric transfer hydrogenation (ATH) of ketones has also reported high turnover frequencies. For certain catalyst systems, a TOF of up to 150 s⁻¹ was achieved. acs.org These studies underscore the principle that the ligand structure is a critical determinant of catalytic efficiency.

Table 2: Performance of an Iron Catalyst in Intramolecular C-H Amination

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Turnover Number | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|---|---|

| 1 | 120 | 24 | 100 | >95 | 95 | ~4 |

| 0.1 | 120 | 96 | 18 | 18 | 180 | ~1.9 |

| 10 | 120 | 1 | 100 | 62 | 6.2 | 6.2 |

Data adapted from studies on Fe(HMDS)₂ catalyzed C-H amination. nih.gov

Copper-Catalyzed Chan-Lam Coupling Reactions

Copper complexes featuring amine-imine ligands have been demonstrated as effective catalysts for Chan-Lam coupling reactions, which involve the formation of carbon-nitrogen bonds. These catalytic systems operate under mild conditions and show excellent compatibility with a variety of functional groups. While detailed turnover frequencies are not always provided, the high yields (up to 96%) achieved in these reactions suggest an efficient catalytic process. mdpi.com The design of the N,N,N-tridentate quinolinyl anilido-imine ligands plays a crucial role in the catalytic effectiveness of the copper complexes. mdpi.com

Applications in Advanced Materials Science

Polymer and Macromolecular Synthesis Utilizing 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

This compound serves as a valuable monomer and initiator in the synthesis of a variety of polymeric and macromolecular structures, from crosslinked networks to complex three-dimensional architectures.

The presence of multiple reactive sites—two hydroxyl groups and two amine groups (one primary, one secondary)—allows 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) to function as an effective crosslinking agent. researchgate.net Crosslinking is a process that forms a three-dimensional network of polymer chains, significantly altering the material's properties. mdpi.comresearchgate.net In step-growth polymerization, monomers with three or more functional groups are used to create these networks. researchgate.net

The amine and hydroxyl groups can react with various functional groups, such as epoxides, isocyanates, and carboxylic acids or their derivatives, to form covalent bonds that link polymer chains together. For instance, in epoxy resin systems, the amine groups can react with epoxy rings, while the hydroxyl groups can also participate in reactions, leading to a densely crosslinked and rigid thermoset material. nih.gov The length and flexibility of the propanol (B110389) and ethylamine (B1201723) chains within the molecule influence the properties of the resulting network, such as its elasticity and thermal stability. researchgate.net The efficiency of crosslinking depends on factors like the chain length of the diamine and the reaction temperature. researchgate.net

Reactive Sites of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) for Crosslinking

| Functional Group | Type | Number of Sites | Potential Co-reactants |

|---|---|---|---|

| Amine | Primary (-NH2) | 1 | Epoxides, Isocyanates, Carboxylic Acids, Acyl Halides |

| Amine | Secondary (-NH-) | 1 | Epoxides, Isocyanates, Carboxylic Acids, Acyl Halides |

| Hydroxyl | Primary (-OH) | 2 | Isocyanates, Carboxylic Acids (Esterification), Epoxides |

Amino-polyesters are a class of polymers that combine the properties of polyesters (such as biodegradability) with the functionality of amines (such as pH-responsiveness and charge). These materials are synthesized via the ring-opening polymerization of lactones, often initiated by amino-alcohols. nih.gov

3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) can act as a multifunctional initiator in such reactions. The hydroxyl groups can initiate the polymerization of cyclic esters like caprolactone (B156226) or lactide, while the amine groups remain as pendant functional groups along the polyester (B1180765) backbone. This process allows for the creation of polyesters with controlled molecular weight and amine functionality. nih.gov The presence of both primary and secondary amines provides sites for further modification or for imparting specific properties like hydrophilicity and the ability to bind to other molecules.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. frontiersin.org Their unique structure leads to properties like low viscosity, high solubility, and a high degree of functionality. mdpi.com Due to these characteristics, they have found applications in various fields, including as additives and rheology modifiers. frontiersin.org

The structure of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is analogous to AB2-type monomers, where 'A' is a reactive group (e.g., the primary amine) and 'B' represents two other reactive groups (e.g., the two hydroxyls). This structure makes it an ideal candidate for the synthesis of dendritic and hyperbranched polymers. A structurally similar trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, has been utilized in the divergent synthesis of dendrimers, allowing for the installation of various functional groups at the periphery. researchgate.net By reacting with appropriate co-monomers, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) can form complex, highly branched architectures characteristic of hyperbranched polymers or dendrimers. nih.govnih.gov These polymers are noted for their potential use in developing oilfield chemicals due to their excellent solubility and rheology. frontiersin.org

Role in the Formulation of Material Systems

Beyond its role in polymer synthesis, this compound is investigated for its utility as a component in complex material formulations, where it can influence the bulk properties of the final product.

The unique properties of polymers derived from 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) make them suitable for use in advanced coating formulations. Hyperbranched polymers, for instance, are known for their potential as coating materials and rheology modifiers. researchgate.net The globular and compact structure of hyperbranched polymers leads to lower solution and melt viscosities compared to their linear counterparts of similar molecular weight.

When incorporated into coatings, polymers synthesized from this amino alcohol can improve flow and leveling characteristics. The numerous end groups of the resulting hyperbranched structures can be further functionalized to enhance adhesion, chemical resistance, or other desired coating properties. Dendritic polymers have also been used as additives in manufacturing hybrid organoceramic nanocomposites, creating homogeneous, water-insoluble coatings. nih.gov

The incorporation of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) into a polymer matrix has a significant impact on the final material's properties, a key area of study in materials science. mdpi.comdrexel.edu The specific structure of the monomer influences the physicochemical properties of the resulting polymer. mdpi.com

Predicted Influence of Monomer Structure on Polymer Properties

| Structural Feature of Monomer | Resulting Polymer Characteristic | Impact on Material Property |

|---|---|---|

| High branching potential (four reactive sites) | Formation of a dense 3D network | Increased rigidity, thermal stability, and chemical resistance. |

| Presence of amine groups | Increased hydrophilicity and polarity | Improved adhesion to polar substrates, potential for pH-responsiveness. |

| Flexible aliphatic chains (-CH2-CH2- and -CH2-CH2-CH2-) | Increased segmental mobility in the polymer network | Enhanced toughness and flexibility, lower glass transition temperature compared to more rigid crosslinkers. |

| Pendant hydroxyl groups (if amines are primary reaction sites) | Sites for hydrogen bonding | Increased moisture absorption, potential for post-polymerization modification. |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are intermolecular in nature and include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. Molecular recognition is a key concept in supramolecular chemistry, referring to the specific interaction between two or more molecules through these noncovalent interactions.

Construction of Molecular Capsules and Host-Guest Systems

Molecular capsules are self-assembled structures that can encapsulate smaller molecules, known as guests, within their cavities. This host-guest relationship is a central theme in supramolecular chemistry. The design of molecular hosts often involves incorporating functionalities that can engage in specific noncovalent interactions with the intended guest molecules.

A thorough literature search did not yield any studies where 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been utilized as a component in the synthesis of molecular capsules or in the formation of host-guest systems. While analogous compounds with similar functional groups, such as derivatives of tris(2-aminoethyl)amine (B1216632) (tren), have been employed in the construction of such supramolecular structures, no such research has been reported for the subject compound.

Exploration of Self-Assembly Processes Directed by 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. The final structure is programmed into the shape and functional groups of the interacting molecules. The flexible nature and multiple hydrogen bonding sites of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) could, in principle, direct the formation of specific self-assembled structures.

However, there is no scientific literature available that investigates or documents any self-assembly processes specifically directed by 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol). Research in this area would typically involve studies using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to characterize the resulting supramolecular assemblies. The absence of such reports indicates that this particular compound has not been a subject of investigation in this context.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research is anticipated to focus on developing more efficient and environmentally benign synthetic routes for 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) and its derivatives. Key areas of investigation will likely include:

Green Chemistry Approaches: The development of synthetic methods that utilize renewable starting materials, employ catalytic processes to minimize waste, and use environmentally friendly solvents will be a primary focus. This aligns with the broader trend in the chemical industry towards sustainability. For instance, research into enzymatic cascades for the conversion of diols to amino alcohols presents a green opportunity for synthesizing asymmetric bifunctional platform chemicals. rsc.org

Catalytic Routes: Exploration of novel catalysts, including base-metal catalysts like manganese, could offer more sustainable and cost-effective alternatives to precious metal catalysts for the synthesis of complex amines. researchgate.net Research in this area could lead to more atom-economical processes with water as the primary byproduct.

Flow Chemistry: Continuous flow synthesis methodologies could offer improved control over reaction parameters, leading to higher yields, purity, and scalability of production. This approach can also enhance the safety of handling reactive intermediates.

Bio-based Precursors: Investigating the synthesis of this compound from bio-based feedstocks is a critical area for enhancing its sustainability profile. This could involve the use of biomass-derived platform chemicals and biocatalytic transformations. The aminolysis of bio-based glycidyl ethers represents a versatile one-step synthesis for multifunctional bio-based amine curing agents. rsc.org

Advanced Computational Modeling for Property Prediction and Material Design

Computational modeling and simulation are poised to accelerate the discovery and design of new materials based on the 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) scaffold. Future efforts in this domain will likely involve:

Quantum and Molecular Mechanics Simulations: High-level quantum mechanics (QM) and molecular mechanics (MM) simulations can be employed to predict the fundamental physicochemical properties of the molecule and its derivatives. This includes predicting parameters like pKa, which is crucial for applications such as CO2 capture. aalto.fi

Quantitative Structure-Property Relationship (QSPR) Models: The development of QSPR models can establish correlations between the molecular structure of derivatives and their macroscopic properties. aalto.finih.gov This predictive capability can guide the synthesis of new compounds with tailored characteristics, saving significant time and resources.

Materials Informatics and Machine Learning: By leveraging large datasets of chemical structures and their properties, machine learning algorithms can identify promising candidates for specific applications. These approaches can accelerate the design of new polymers, solvents, and other materials with optimized performance.

| Modeling Technique | Predicted Properties | Potential Application |

| Quantum Mechanics (QM) | Electronic structure, reactivity, spectral properties | Understanding reaction mechanisms, catalyst design |

| Molecular Dynamics (MD) | Conformational analysis, transport properties, phase behavior | Predicting viscosity, diffusion coefficients, and solubility |

| QSPR | pKa, boiling point, solubility, degradation rates | Solvent selection for CO2 capture, material durability |

| Machine Learning | Absorption capacity, reaction rates, material performance | High-throughput screening of new material candidates |

Development of Multifunctional Materials Incorporating 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) Scaffolds

The presence of multiple functional groups makes 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) an excellent candidate for the creation of multifunctional materials. A "multifunctional material" is a material or system that combines two or more properties, typically one structural and one functional (e.g., optical, electrical, magnetic). scitechnol.com Emerging research areas include:

Biodegradable Polymers and Elastomers: The amino alcohol structure can be incorporated into polyester (B1180765) amides to create biodegradable and biocompatible elastomers. nih.gov These materials could find applications in tissue engineering and regenerative medicine, where scaffolds with tailored mechanical properties and degradation rates are required. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The amine and hydroxyl groups can act as ligands for the synthesis of novel MOFs. These materials have potential applications in gas storage, catalysis, and sensing due to their high porosity and tunable properties. acs.orgrsc.org

Self-Healing Materials: The hydrogen bonding capabilities of the hydroxyl and amine groups can be exploited to design polymers with self-healing properties. These materials can repair damage, extending their lifespan and improving their reliability in various applications.

Coatings and Adhesives: The compound's structure can be modified to create high-performance coatings and adhesives with enhanced adhesion, corrosion resistance, and durability.

Integration into Sensing Technologies and Responsive Materials

The amine groups in 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) provide reactive sites for the development of sensors and responsive materials. Future research could explore:

Chemosensors: The molecule can be functionalized with chromophores or fluorophores to create sensors for the detection of specific analytes, such as metal ions or organic molecules. The amine groups can act as binding sites, leading to a detectable change in the optical or electrochemical properties of the sensor. Recent developments in fluorimetric and colorimetric sensors for basic amino acids highlight the potential in this area. researchgate.net

pH-Responsive Polymers: The amine groups can be incorporated into polymer chains to create materials that respond to changes in pH. nih.gov These "smart" materials could be used in drug delivery systems, where the drug is released in response to the specific pH of the target environment.

Stimuli-Responsive Gels: The ability to form hydrogen bonds can be utilized to create hydrogels that change their properties in response to external stimuli such as temperature or pH. mdpi.com These materials have potential applications in soft robotics, actuators, and biomedical devices.

| Technology | Role of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) | Potential Application |

| Chemosensors | Ligand for analyte binding | Environmental monitoring, medical diagnostics |

| pH-Responsive Polymers | pH-sensitive functional group | Targeted drug delivery, smart coatings |

| Stimuli-Responsive Gels | Hydrogen bonding and cross-linking agent | Soft actuators, controlled release systems |

| Amine-Responsive Materials | Reactive component | Gas sensing, smart textiles |

Investigation of Surface Chemistry and Interfacial Phenomena Involving 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

The amphiphilic nature of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), with its polar hydroxyl and amine groups and nonpolar hydrocarbon backbone, suggests that it could exhibit interesting surface and interfacial properties. Future research in this area should focus on:

Surfactant Properties: A systematic investigation of its ability to lower surface and interfacial tension is warranted. slideshare.net This could lead to its use as a surfactant, emulsifier, or foaming agent in various formulations, from industrial cleaners to personal care products.

Corrosion Inhibition: Amines and their derivatives are known to be effective corrosion inhibitors for various metals. The multiple binding sites in this molecule could allow for strong adsorption on metal surfaces, forming a protective layer against corrosive agents.

Surface Functionalization: The reactive amine and hydroxyl groups can be used to chemically modify surfaces, altering their properties such as wettability, adhesion, and biocompatibility. This could be valuable in the development of advanced materials for biomedical implants, microfluidic devices, and specialized coatings. The adsorption of molecules on surfaces plays a crucial role in the development of modern technologies. researchgate.net

Adsorption at Liquid Interfaces: Understanding the behavior of this molecule at liquid-liquid and liquid-gas interfaces is crucial for its application in areas like emulsion stabilization and foam control. iptsalipur.orgkkwagh.edu.inuobaghdad.edu.iquomustansiriyah.edu.iq

Q & A

Q. What are the optimal synthetic routes for 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) under laboratory conditions?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-aminoethylamine with 3-chloro-1-propanol or its derivatives in a polar aprotic solvent (e.g., DMF) under reflux, with triethylamine as a base to neutralize HCl byproducts. For example, a modified procedure reported for similar azanediyl-linked compounds uses stoichiometric control (1:2 molar ratio of amine to propanol derivative) and catalytic heating (70–80°C) to achieve yields of 75–85% . Purification is typically performed via column chromatography (silica gel, methanol/dichloromethane eluent).

Q. How can researchers characterize the purity and structural integrity of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 176.15 [M+H]⁺ confirms the molecular formula C₈H₂₀N₂O₂.

- FT-IR : Stretching bands at 3300–3500 cm⁻¹ (–OH/NH) and 1050–1100 cm⁻¹ (C–O) further corroborate functional groups.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)?

Methodological Answer: Byproduct formation (e.g., oligomers or unreacted intermediates) can be reduced by:

- Solvent Selection : Use anhydrous DMF to enhance nucleophilicity of the amine.

- Temperature Control : Maintain reflux at 80°C to balance reaction rate and side reactions.

- Catalytic Additives : Introduce KI (0.1 equiv) to accelerate SN2 pathways .

- Real-Time Monitoring : Employ TLC (Rf = 0.3 in 10% MeOH/CH₂Cl₂) to track reaction progress.

Q. What strategies resolve contradictions in reported solubility data for 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from impurities or hydration states. Systematic resolution involves:

- Orthogonal Analysis : Cross-validate via HPLC (C18 column, water/acetonitrile gradient) to detect impurities.

- Karl Fischer Titration : Quantify water content in samples.

- Solubility Screening : Use standardized protocols (e.g., shake-flask method) across solvents like ethanol, DMSO, and hexane .

Q. What advanced computational methods model the coordination behavior of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) with transition metals?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate binding energies and geometry optimization for metal complexes (e.g., Cu²⁺ or Zn²⁺). Basis sets like B3LYP/6-311+G(d,p) are suitable for predicting ligand-metal interactions .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic environments to study stability.

- Molecular Docking : Predict affinity for biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.